Disamarium oxide silicate

Description

Properties

CAS No. |

12027-86-0 |

|---|---|

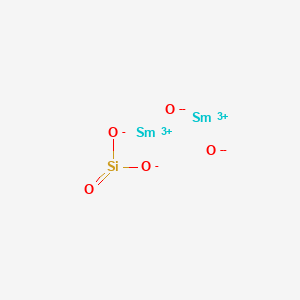

Molecular Formula |

O12Si3Sm2-6 |

Molecular Weight |

576.9693 |

Synonyms |

disamarium oxide silicate |

Origin of Product |

United States |

Synthetic Methodologies and Crystal Growth Techniques for Disamarium Oxide Silicate

Conventional Solid-State Reaction Synthesis

The most common and well-established method for synthesizing polycrystalline disamarium oxide silicate (B1173343) is the conventional solid-state reaction. This technique involves the high-temperature reaction of constituent oxide precursors to form the desired compound.

Optimization of Precursor Stoichiometry and Processing Parameters

The synthesis of phase-pure disamarium oxide silicate via the solid-state reaction necessitates precise control over the stoichiometry of the initial precursor materials. The typical starting materials are high-purity samarium(III) oxide (Sm₂O₃) and silicon dioxide (SiO₂). The balanced chemical equation for this reaction is:

Sm₂O₃ + SiO₂ → Sm₂SiO₅

To ensure a complete reaction and avoid the formation of secondary phases, the precursors are intimately mixed in a stoichiometric 1:1 molar ratio. This is often achieved through grinding in an agate mortar with a pestle, sometimes with the aid of a solvent like ethanol or acetone to improve homogeneity.

Following mixing, the powder is typically pressed into pellets to increase the contact area between the reactant particles, thereby facilitating diffusion during sintering. The parameters for this process, such as pressing pressure and duration, can influence the density and reactivity of the green body.

Influence of Sintering Atmosphere and Temperature Profiles

The sintering process is a critical step where the powdered precursors are heated to high temperatures to induce the chemical reaction and densification of the material. The choice of sintering atmosphere and the temperature profile have a significant impact on the final product's phase purity, crystallinity, and microstructure.

For the synthesis of rare-earth silicates like this compound, sintering is typically carried out in air. The temperature is gradually ramped up to a high temperature, often in the range of 1400-1600°C, and held for an extended period, which can range from several hours to multiple days, to ensure the reaction goes to completion. Intermediate grinding steps are often incorporated to promote homogeneity and further reaction between the components. The cooling rate can also be controlled to minimize thermal stress and prevent cracking of the sintered ceramic.

| Precursor | Purity (%) | Molar Ratio | Sintering Temperature (°C) | Sintering Atmosphere | Duration (h) |

| Sm₂O₃ | 99.99 | 1 | 1400-1600 | Air | 24-72 |

| SiO₂ | 99.99 | 1 | 1400-1600 | Air | 24-72 |

Advanced Bulk Synthesis Routes

To overcome some of the limitations of conventional solid-state reactions, such as long reaction times and high energy consumption, advanced synthesis techniques have been explored for the production of ceramic materials.

Spark Plasma Sintering (SPS) and Fast Firing Methods

Spark Plasma Sintering (SPS) is a high-speed consolidation technique that utilizes pulsed direct current and uniaxial pressure to rapidly heat and sinter powder compacts. researchgate.net This method can significantly reduce the sintering time and temperature compared to conventional methods, which can be advantageous in suppressing grain growth and achieving high-density materials. researchgate.netnih.govmdpi.com For the synthesis of this compound, SPS would involve loading the precursor oxide mixture into a graphite die and applying a combination of pressure and pulsed current to induce a rapid reaction and densification. While specific parameters for Sm₂SiO₅ are not widely reported, typical SPS conditions for similar oxide ceramics involve temperatures ranging from 1200 to 1500°C, pressures of 30 to 100 MPa, and holding times of a few minutes. mdpi.comfraunhofer.de

| Parameter | Typical Range |

| Sintering Temperature (°C) | 1200 - 1500 |

| Applied Pressure (MPa) | 30 - 100 |

| Heating Rate (°C/min) | 100 - 600 |

| Holding Time (min) | 5 - 20 |

| Atmosphere | Vacuum or Inert Gas |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis is another energy-efficient method that utilizes microwave radiation to heat materials volumetrically. jmaterenvironsci.comnih.govscispace.com This can lead to faster reaction rates and more uniform heating compared to conventional furnace heating. researchgate.net The synthesis of this compound via this method would involve placing the precursor mixture in a microwave-transparent crucible and exposing it to microwave radiation. The microwave energy couples directly with the materials, leading to rapid heating and reaction. The parameters, such as microwave power and irradiation time, would need to be optimized to achieve a phase-pure product.

Solution-Based and Soft Chemistry Approaches

Solution-based methods, such as sol-gel and hydrothermal synthesis, offer advantages in terms of producing homogeneous, fine-particle-sized powders at lower temperatures compared to solid-state reactions. youtube.comnih.govnih.gov

The sol-gel process typically involves the hydrolysis and condensation of metal alkoxide precursors in a solvent to form a "sol," which then undergoes a transition to a "gel." researchgate.net For this compound, this could involve using a samarium salt (e.g., samarium nitrate) and a silicon alkoxide (e.g., tetraethyl orthosilicate, TEOS) as precursors. The resulting gel is then dried and calcined at a relatively low temperature to obtain the final oxide silicate powder. researchgate.net

Single Crystal Fabrication Methods

The fabrication of large, high-quality single crystals is essential for fundamental studies of the intrinsic properties of this compound and for applications that require optical transparency and uniform properties, such as in lasers and scintillators.

The Czochralski (Cz) method is a widely used technique for growing large single crystals from a melt. wikipedia.org For this compound, the process begins by melting a stoichiometric mixture of samarium oxide (Sm₂O₃) and silicon dioxide (SiO₂) in a crucible, typically made of iridium, at a temperature above the compound's melting point (around 2000 °C). semanticscholar.orgepo.org A seed crystal of the desired orientation is then dipped into the melt and slowly pulled upwards while being rotated. As the seed is withdrawn, the melt solidifies at the crystal-melt interface, and a single crystal boule grows with the same crystallographic orientation as the seed.

Precise control of the temperature gradients, pulling rate, and rotation rate is critical for growing high-quality crystals free of defects such as inclusions, cracks, and dislocations. epo.org A key challenge in the Czochralski growth of rare-earth silicates is the potential for incongruent melting and the formation of secondary phases. Therefore, careful control of the melt composition and thermal environment is necessary to maintain stable growth. semanticscholar.org Variants of the Czochralski method, such as the liquid encapsulated Czochralski (LEC) technique, can be employed to suppress the volatilization of components at high temperatures, although this is less of a concern for stable oxides like this compound. wikipedia.org

| Parameter | Typical Value for Rare-Earth Silicates |

| Crucible Material | Iridium |

| Melt Composition | Stoichiometric Sm₂O₃ and SiO₂ |

| Growth Atmosphere | Inert (e.g., Argon, Nitrogen) with a small amount of Oxygen |

| Pulling Rate | 0.5-5 mm/h epo.org |

| Rotation Rate | 10-50 rpm epo.org |

| Melting Point | ~2000 °C |

The optical floating zone (FZ) technique is a crucible-less crystal growth method that is particularly advantageous for growing high-purity single crystals of refractory materials like this compound. acs.org In this method, a polycrystalline feed rod and a seed crystal are held in vertical alignment. A high-power lamp (e.g., halogen or xenon arc lamp) is used to create a molten zone between the feed rod and the seed. researchgate.netresearchgate.net As the feed rod is moved downwards into the molten zone, the seed crystal is simultaneously moved downwards and rotated, causing the molten material to solidify on the seed, propagating the single crystal structure.

The absence of a crucible minimizes contamination, making the FZ method ideal for growing high-purity crystals. mdpi.com However, achieving a stable molten zone can be challenging, and the technique is sensitive to the quality of the starting polycrystalline rod. The growth atmosphere, growth rate, and rotation rates of the feed and seed rods are critical parameters that need to be optimized to obtain large, crack-free single crystals. mdpi.comarxiv.org For rare-earth silicates, a slight excess of SiO₂ in the feed rod may be necessary to compensate for potential silicon dioxide evaporation at high temperatures and to prevent the formation of secondary phases. acs.org

| Parameter | Typical Value for Rare-Earth Silicates |

| Feed Rod Preparation | Sintered polycrystalline Sm₂SiO₅ |

| Growth Atmosphere | Air or a mixture of Argon and Oxygen mdpi.com |

| Growth Rate | 1-10 mm/h researchgate.net |

| Rotation Rate | 5-30 rpm (feed and seed often counter-rotated) researchgate.net |

| Molten Zone Temperature | Above 2000 °C |

Thin Film Deposition Strategies

Thin films of this compound are of interest for applications in optical coatings, dielectric layers, and protective coatings on silicon-based ceramics.

Pulsed laser deposition (PLD) is a versatile physical vapor deposition technique for growing high-quality thin films of complex materials, including multicomponent oxides. ornl.gov The process involves the ablation of a stoichiometric this compound target with a high-power pulsed laser (e.g., an excimer laser). The laser pulse vaporizes a small amount of the target material, creating a plasma plume that expands towards a heated substrate placed opposite the target. The ablated species then condense on the substrate, forming a thin film.

PLD offers several advantages, including stoichiometric transfer of material from the target to the substrate, the ability to deposit films in a reactive gas environment (e.g., oxygen), and precise control over film thickness at the atomic level. ornl.gov The key deposition parameters that influence the film's crystallinity, stoichiometry, and surface morphology are the laser fluence, repetition rate, substrate temperature, and background gas pressure. hkust.edu.hkgeoscienceworld.org By carefully controlling these parameters, it is possible to grow epitaxial thin films of this compound on suitable single-crystal substrates.

| Parameter | Typical Value for Oxide Thin Films |

| Target Material | Sintered polycrystalline Sm₂SiO₅ |

| Laser Type | KrF or ArF Excimer Laser |

| Laser Fluence | 1-4 J/cm² |

| Substrate Temperature | 600-900 °C |

| Background Gas | Oxygen |

| Gas Pressure | 10-300 mTorr |

| Deposition Rate | 0.1-1 Å/pulse |

Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD)

Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD) are prominent techniques for the fabrication of high-quality thin films of various oxide materials. While direct reports on the synthesis of this compound thin films using these methods are limited, insights can be drawn from the deposition of the parent compound, samarium oxide (Sm2O3), and other rare-earth silicates.

Chemical Vapor Deposition (CVD):

Metal-Organic Chemical Vapor Deposition (MOCVD) is a subset of CVD that utilizes metal-organic precursors. For the synthesis of samarium-containing films, an adducted β-diketonate precursor of samarium is often employed. The growth of samarium oxide (Sm2O3) films on substrates like silicon (Si(100)) and fused quartz has been demonstrated. researchgate.net

The orientation and crystallinity of the deposited films are highly dependent on the growth temperature. For instance, Sm2O3 films grown on fused quartz at lower temperatures (around 550°C) tend to be cubic with no preferred orientation. researchgate.net However, as the temperature is increased to 625°C, a strong (111) orientation is observed. researchgate.net On Si(100) substrates, highly oriented cubic Sm2O3 films can be achieved at 625°C. researchgate.net At higher temperatures, a mixture of monoclinic and cubic polymorphs may form. researchgate.net An infrared spectroscopic analysis can confirm the absence of carbon impurities in films grown above 600°C. researchgate.net

To synthesize this compound via CVD, a silicon precursor would need to be introduced along with the samarium precursor. The precise control of precursor flow rates and deposition temperature would be critical to achieve the desired stoichiometry and crystal structure of Sm2SiO5.

Physical Vapor Deposition (PVD):

Pulsed Laser Deposition (PLD) is a versatile PVD technique that has been successfully used to grow uniform samarium oxide (Sm2O3) films on silicon wafers. researchgate.net In a typical PLD setup, a high-power laser (e.g., a KrF excimer laser) is used to ablate a target material (in this case, a Sm2O3 target) in a controlled atmosphere. researchgate.net The ablated material then deposits onto a heated substrate.

The crystal structure of the deposited Sm2O3 films is influenced by the substrate temperature. For example, at deposition temperatures of 400°C and 680°C, the monoclinic structure is the predominant phase. researchgate.net The surface morphology and optical properties of the films are also dependent on the deposition parameters. researchgate.net

For the deposition of this compound, a composite target containing both samarium and silicon oxides in the appropriate stoichiometric ratio could be used. Alternatively, co-ablation from separate samarium oxide and silicon dioxide targets could be employed. The substrate temperature and oxygen partial pressure would be key parameters to optimize for the growth of crystalline Sm2SiO5 thin films.

| Deposition Parameter | Typical Range for Samarium Oxide (Inferred for this compound) | Effect on Film Properties |

| Substrate Temperature (CVD) | 550 - 700 °C | Influences crystallinity, phase, and orientation. researchgate.net |

| Substrate Temperature (PVD) | 400 - 700 °C | Affects crystal structure and surface morphology. researchgate.net |

| Precursor (MOCVD) | Samarium β-diketonate, Silicon alkoxide | Determines the elemental composition of the film. |

| Target (PLD) | Sm2O3/SiO2 composite or separate targets | Dictates the stoichiometry of the deposited film. |

| Oxygen Partial Pressure (PLD) | 10 - 100 mTorr | Influences the oxygen content and stoichiometry of the oxide film. |

Solution-Processed Thin Film Fabrication

Solution-processed methods offer a cost-effective and scalable alternative to vacuum-based deposition techniques for fabricating thin films. These methods typically involve the deposition of a precursor solution onto a substrate, followed by a thermal treatment to form the desired material.

While specific literature on the solution-processed fabrication of this compound thin films is scarce, the general principles of metal oxide thin film synthesis from solutions can be applied. Precursor solutions can be prepared by dissolving salts or alkoxides of samarium and silicon in a suitable solvent. The choice of precursors and solvents is critical to ensure a stable and homogeneous solution.

Common solution-based deposition techniques include spin-coating, dip-coating, and spray pyrolysis. After the deposition of the precursor solution, the film is typically subjected to a drying and annealing process. The annealing temperature and atmosphere play a crucial role in the removal of organic residues, the crystallization of the film, and the formation of the desired this compound phase.

For instance, in the synthesis of samarium-doped tin oxide thin films via spray pyrolysis, the concentration of the samarium precursor in the solution directly influences the properties of the final film. researchgate.net Similarly, for this compound, the molar ratio of samarium to silicon in the precursor solution would need to be carefully controlled to obtain the Sm2SiO5 stoichiometry.

| Process Step | Key Parameters | Objective |

| Precursor Solution Preparation | Samarium and silicon precursors (e.g., nitrates, chlorides, alkoxides), Solvent, Stabilizing agents | To create a stable and homogeneous solution with the desired stoichiometry. |

| Film Deposition | Spin speed (spin-coating), Withdrawal speed (dip-coating), Spray rate (spray pyrolysis) | To control the thickness and uniformity of the deposited liquid film. |

| Drying | Temperature, Time | To remove the solvent from the wet film. |

| Annealing | Temperature, Time, Atmosphere (e.g., air, oxygen) | To decompose precursors, promote crystallization, and form the this compound phase. |

Crystallographic Analysis and Structural Refinement of Disamarium Oxide Silicate

Determination of Crystal System, Space Group, and Lattice Parameters

Disamarium oxide silicate (B1173343), also known as samarium oxyorthosilicate, primarily crystallizes in a monoclinic system. researchgate.net Synthesis studies have confirmed that a pure monoclinic Sm₂SiO₅ phase is formed when samarium oxide (Sm₂O₃) and silicon dioxide (SiO₂) react at temperatures around 1350°C. researchgate.net

Table 1: Crystallographic Data for Y₂SiO₅ (Analogue to Sm₂SiO₅)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | B2/b |

Atomic Coordination Environments and Bond Lengths

The atomic arrangement in disamarium oxide silicate consists of samarium, silicon, and oxygen atoms, each with distinct coordination environments. The structure contains isolated silicate tetrahedra and additional oxide ions that are not bonded to silicon. researchgate.net

In the analogous Y₂SiO₅ structure, there are four distinct oxygen sites within the SiO₄ tetrahedron and one interstitial, non-silicon-bonded oxygen site (O₅) which is surrounded by four yttrium atoms. researchgate.net This "free" oxygen is characteristic of an oxyorthosilicate. The Si-O bonds are generally stronger than the Sm-O bonds. researchgate.net

Typical Sm-O bond lengths can be referenced from other samarium compounds. For instance, in samarium sesquioxide (Sm₂O₃), Sm-O bond distances range from 2.27 to 2.76 Å. researchgate.net In samarium oxide chloride (SmOCl), the Sm-O distance is approximately 2.30 Å. researchgate.net These values provide a reasonable estimate for the expected bond lengths in Sm₂SiO₅.

Analysis of Silicate Anion Groups (e.g., [SiO₄] Tetrahedra)

This compound is classified as a nesosilicate, or orthosilicate. libretexts.orgadichemistry.com This classification is defined by the presence of discrete, isolated [SiO₄]⁴⁻ tetrahedra. libretexts.orgtulane.edu In this structure, the silicon atom is at the center of a tetrahedron with four oxygen atoms at the corners. wikipedia.org These tetrahedra are not linked to each other by sharing oxygen atoms, which distinguishes them from more complex silicate structures like sorosilicates or inosilicates. libretexts.orgwikipedia.org The charge of the [SiO₄]⁴⁻ anion is balanced by the samarium cations and the additional oxide (O²⁻) anions present in the crystal lattice.

Samarium Cation (Sm³⁺) Coordination Polyhedra

The samarium cations (Sm³⁺) are coordinated by oxygen atoms from both the silicate tetrahedra and the non-silicon-bonded oxide ions. In the analogous Y₂SiO₅ structure, the yttrium atoms occupy two different crystallographic sites, resulting in two distinct coordination polyhedra. researchgate.net The Y³⁺ cations are found in 6-fold and 7-fold coordination with oxygen. researchgate.net It is expected that Sm³⁺ in Sm₂SiO₅ would exhibit similar coordination environments, forming [SmO₆] and [SmO₇] polyhedra. The specific geometry of these polyhedra is typically distorted from ideal shapes due to the constraints of the crystal lattice.

Table 2: Expected Coordination Environments in Sm₂SiO₅

| Atom | Coordination Number | Coordinating Atom | Polyhedron Type |

|---|---|---|---|

| Si | 4 | O | [SiO₄] Tetrahedron |

| Sm (Site 1) | 6 (inferred) | O | [SmO₆] Polyhedron |

| Sm (Site 2) | 7 (inferred) | O | [SmO₇] Polyhedron |

Polymorphism and Phase Transition Phenomena

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a known phenomenon in rare-earth silicates.

High-Temperature Phase Transformations

Studies on Sm₂SiO₅ ceramics have shown that the material can undergo phase transformations at high temperatures. The pure monoclinic Sm₂SiO₅ phase is stable at temperatures around 1350°C. researchgate.net However, as the sintering temperature is increased to 1450°C and above, a secondary phase begins to form. researchgate.net X-ray diffraction results indicate that a portion of the monoclinic Sm₂SiO₅ transforms into a hexagonal Sm₄(SiO₄)₃ phase. researchgate.net The amount of this hexagonal phase increases with rising temperature. researchgate.net This indicates a high-temperature phase transformation or decomposition process. In contrast, some research suggests that other rare-earth oxyorthosilicates (RE₂SiO₅) can be very stable, maintaining a single phase across a wide range of temperatures. google.com

High-Pressure Induced Structural Changes

There is limited specific experimental data on the high-pressure behavior of Sm₂SiO₅. However, high-pressure studies on other silicate materials show that pressure can induce significant structural rearrangements, typically leading to denser phases with higher coordination numbers for the cations. For example, pressure-induced phase transitions are well-documented in SiO₂ polymorphs and other complex silicates, often resulting in increased density and changes in physical properties. researchgate.net It is theoretically expected that under high pressure, Sm₂SiO₅ would transform into a more compact crystal structure, but specific transition pressures and resulting crystal structures for this compound have not been detailed in the available literature.

Electronic Structure and Interatomic Bonding Characterization

First-Principles Density Functional Theory (DFT) Calculations

First-principles calculations, particularly using DFT, are essential for a fundamental understanding of a material's electronic behavior. bragitoff.comrsc.orgnih.gov Such computational studies provide insights that are often complementary to experimental findings. For Disamarium oxide silicate (B1173343), this would involve:

X-ray Photoelectron Spectroscopy (XPS) for Core-Level and Valence Band States

XPS is a surface-sensitive experimental technique used to determine the elemental composition, chemical states, and electronic states of a material. An XPS study of Sm₂SiO₅ would provide:

Core-Level Spectra: Analysis of the binding energies of core electrons for Sm 3d, Si 2p, and O 1s orbitals. Shifts in these binding energies would confirm the +3 oxidation state of samarium and provide detailed information about the chemical environment and bonding within the silicate network.

Valence Band Spectra: These spectra would map the energy distribution of the outermost electrons, which are directly involved in chemical bonding. The results could be directly compared with the theoretically calculated DOS from DFT to validate the computational model.

X-ray Absorption Spectroscopy (XAS) and X-ray Absorption Near Edge Structure (XANES)

XAS and its near-edge region, XANES, are powerful tools for probing the local geometric and electronic structure around a specific element. For Sm₂SiO₅, this would involve:

Sm L₃-edge XANES: This would provide definitive information on the oxidation state of samarium. The precise energy and shape of the absorption edge are sensitive to the valence state and coordination environment of the Sm atoms.

Si K-edge XANES: This analysis would offer insights into the coordination of the silicon atoms within the silicate tetrahedra and how they connect within the crystal structure.

Electron Energy Loss Spectroscopy (EELS) Investigations

EELS is often performed in a transmission electron microscope and can provide information on elemental composition, chemical bonding, and electronic properties with high spatial resolution. An EELS study of Sm₂SiO₅ could map:

Core-Loss Edges: Similar to XAS, the energy and fine structure of the Sm, Si, and O core-loss edges (e.g., Si L₂,₃-edge) can reveal elemental distributions and oxidation states. researchgate.netglobalsino.com

Low-Loss Region: This part of the spectrum provides information about valence electron excitations (plasmons), which can be related to the material's band gap and optical properties.

Without access to peer-reviewed articles or database entries containing this specific information for Disamarium oxide silicate, a scientifically accurate and detailed article that adheres to the requested structure cannot be generated.

Spectroscopic Investigations of Electronic and Vibrational States

Luminescence Spectroscopy of Samarium (Sm³⁺) Ions

Luminescence spectroscopy is a crucial technique for characterizing the emissive properties of Sm³⁺ in the disamarium oxide silicate (B1173343) host. The Sm³⁺ ion, with its 4f⁵ electron configuration, exhibits a rich energy level structure that gives rise to characteristic emission spectra, typically in the visible and near-infrared regions. mdpi.com

The luminescence of Sm³⁺ in Sm₂SiO₅ originates from intra-configurational 4f-4f electronic transitions. These transitions are nominally forbidden by the Laporte selection rule but become partially allowed due to the mixing of opposite-parity wavefunctions caused by the local crystal field.

The process begins with the absorption of photons, which excites the Sm³⁺ ion from its ⁶H₅/₂ ground state to higher energy levels. Excitation is often most efficient into the ⁶P₃/₂ level around 405 nm, which is compatible with near-UV light-emitting diodes (LEDs). aip.orgoptica.org Following excitation, the ion rapidly relaxes non-radiatively to the primary emitting state, the ⁴G₅/₂ level. The large energy gap of approximately 7000-7200 cm⁻¹ between the ⁴G₅/₂ level and the next lower-lying level (⁶F₁₁/₂) minimizes the probability of multiphonon non-radiative decay, leading to efficient luminescence from the ⁴G₅/₂ state. researchgate.net

The subsequent radiative decay from the ⁴G₅/₂ level to various lower-lying ⁶Hₙ/₂ (where n = 5, 7, 9, 11) states produces a series of distinct emission peaks. These emissions are responsible for the material's characteristic orange-red glow. researchgate.net

The table below details the most prominent emission transitions observed for Sm³⁺ ions in silicate-based hosts.

| Transition | Wavelength Range (nm) | Region |

| ⁴G₅/₂ → ⁶H₅/₂ | ~560 - 570 | Green-Orange |

| ⁴G₅/₂ → ⁶H₇/₂ | ~595 - 610 | Orange-Red |

| ⁴G₅/₂ → ⁶H₉/₂ | ~643 - 650 | Red |

| ⁴G₅/₂ → ⁶H₁₁/₂ | ~703 - 710 | Deep Red / Near-Infrared |

This interactive table summarizes the primary 4f-4f emission transitions of the Sm³⁺ ion. researchgate.netbohrium.com

In the isolated, free-ion state, the energy levels of Sm³⁺ are degenerate. However, when incorporated into the Sm₂SiO₅ crystal lattice, the Sm³⁺ ions are subjected to an asymmetric local electric field, known as the crystal field, generated by the surrounding oxygen and silicon ions. mdpi.com This crystal field perturbs the electronic energy levels of the Sm³⁺ ion, lifting their degeneracy and causing them to split into multiple sublevels (Stark splitting). This splitting is directly observable in high-resolution absorption and emission spectra as a fine structure within each transition band. optica.org

The extent of the interaction between the Sm³⁺ ion and the host lattice can be quantified using the Judd-Ofelt theory. researchgate.net This theory uses three phenomenological intensity parameters (Ω₂, Ω₄, Ω₆) calculated from the experimental absorption spectra to describe the influence of the host environment on the 4f-4f transition probabilities. mdpi.comresearchgate.net

Ω₂ is highly sensitive to the local symmetry and the covalent character of the Sm-O bonds.

Ω₄ and Ω₆ are related to the bulk properties of the host, such as its rigidity and viscosity. mdpi.com

Certain transitions, known as hypersensitive transitions (obeying selection rules ΔJ ≤ 2, ΔL ≤ 2, and ΔS = 0), are particularly sensitive to changes in the crystal field. For Sm³⁺, the ⁶H₅/₂ → ⁶F₇/₂ transition is an example of a hypersensitive transition. mdpi.com

The table below presents typical Judd-Ofelt parameters for Sm³⁺ in a silicate glass environment, illustrating the influence of the host.

| Parameter | Value (x 10⁻²⁰ cm²) |

| Ω₂ | 4.41 |

| Ω₄ | 4.12 |

| Ω₆ | 4.79 |

This interactive table shows representative Judd-Ofelt intensity parameters for Sm³⁺ in a silicate host, derived from experimental data. mdpi.com

Once an Sm³⁺ ion is in the excited ⁴G₅/₂ state, it can return to the ground state through two competing pathways: radiative decay and non-radiative decay. cas.cn

Radiative Decay : This process involves the emission of a photon as the electron transitions to a lower energy level (e.g., ⁴G₅/₂ → ⁶Hₙ/₂). The rate of radiative decay is an intrinsic property of the ion but is modified by the refractive index of the host material. aps.org The high quantum efficiency of Sm³⁺ luminescence is largely due to the dominance of radiative decay from the 4G5/2 level. researchgate.net

Non-Radiative Decay : This is a "photonless" process where the excitation energy is dissipated as heat into the host lattice through the generation of phonons (lattice vibrations). reddit.commdpi.com The probability of multiphonon non-radiative decay increases as the energy gap between the involved electronic levels decreases. For Sm³⁺, the large gap below the ⁴G₅/₂ state makes this process relatively inefficient. researchgate.net However, non-radiative decay can become a dominant de-excitation channel through other mechanisms, such as energy transfer to quenching sites or cross-relaxation between adjacent Sm³⁺ ions, especially at high concentrations. sci-hub.se

The total decay rate (k_total) is the sum of the radiative (k_r) and non-radiative (k_nr) decay rates. The luminescence quantum yield (η) is the ratio of the radiative rate to the total decay rate (η = k_r / (k_r + k_nr)). aps.org

The luminescence properties of disamarium oxide silicate are significantly influenced by temperature. Generally, as the temperature increases, the intensity of the Sm³⁺ emission decreases. This phenomenon, known as thermal quenching, is primarily attributed to the increased probability of non-radiative decay processes. researchgate.net

With rising temperature, thermally activated non-radiative pathways become more prominent. arxiv.org Increased lattice vibrations (phonons) provide an efficient channel for the dissipation of the excitation energy as heat, thereby competing more effectively with the radiative emission process. researchgate.net This leads to a reduction in both the luminescence intensity and the measured fluorescence lifetime. The study of temperature-dependent luminescence is crucial for applications where the material may operate at elevated temperatures, as it defines the operational stability of its optical properties. edinst.com In some cases, the analysis of the temperature-dependent emission can be used for optical temperature sensing. researchgate.net

In the Sm₂SiO₅ lattice, where the concentration of Sm³⁺ ions is inherently high, energy transfer between neighboring ions is a critical process. After an Sm³⁺ ion is excited, it can transfer its energy non-radiatively to a nearby, unexcited Sm³⁺ ion. core.ac.uk A key mechanism for this is cross-relaxation, where an excited ion relaxes to an intermediate level while simultaneously exciting a neighboring ion from the ground state to another level.

For Sm³⁺, possible cross-relaxation channels include: (⁴G₅/₂) → (⁶Fₙ/₂) and (⁶H₅/₂) → (⁶Fₘ/₂)

Absorption and Photoreflectance Spectroscopy for Electronic Transitions

Absorption spectroscopy provides complementary information to luminescence studies by revealing the energy levels that can be populated from the ground state. The absorption spectrum of this compound in the ultraviolet (UV), visible (VIS), and near-infrared (NIR) regions is characterized by a series of sharp, relatively weak bands. optica.org Each band corresponds to a specific 4f-4f transition from the ⁶H₅/₂ ground state of the Sm³⁺ ion to one of its various excited states.

The table below lists some of the key absorption bands for Sm³⁺ ions in a silicate host material.

| Transition from ⁶H₅/₂ to: | Wavelength Range (nm) |

| ⁶F₁₁/₂ | ~1540 |

| ⁶F₉/₂ | ~1480 |

| ⁶F₇/₂ | ~1380 |

| ⁶F₅/₂ | ~1230 |

| ⁶F₃/₂ | ~1080 |

| ⁶H₁₅/₂ | ~945 |

| ⁴G₇/₂, ⁴F₃/₂, ⁴I₁₅/₂ | ~460 - 510 |

| ⁶P₅/₂, ⁴M₁₉/₂, ⁴I₁₃/₂ | ~415 - 445 |

| ⁶P₃/₂ | ~405 |

| ⁴D₇/₂ | ~375 |

| ⁶P₇/₂ | ~360 |

This interactive table summarizes the main ground-state absorption transitions for the Sm³⁺ ion. mdpi.comoptica.org

Photoreflectance spectroscopy is a modulation technique that measures changes in the reflectivity of a material induced by a periodically modulated light source. This sensitive method can also be used to probe electronic transitions, often revealing fine details of the energy level structure that may not be resolved in standard absorption spectra.

Raman Spectroscopy for Vibrational Modes and Phonon Characteristics

Raman spectroscopy is a non-destructive light scattering technique that reveals information about the vibrational modes of a material. spectroscopyonline.com For this compound, Raman spectra provide a fingerprint of its structural and dynamic properties. researchgate.net

The fundamental building block of silicates is the SiO₄ tetrahedron, which has distinct vibrational modes. researchgate.net In the Raman spectrum of glassy silicates, these modes manifest as two primary broad bands around 500 cm⁻¹ and 1000 cm⁻¹, corresponding to the bending and stretching motions of the SiO₄ tetrahedron, respectively. researchgate.netresearchgate.net The spectral region between 700 and 1300 cm⁻¹ is where the symmetrical stretching modes of the SiO₄ tetrahedron are located. researchgate.net

In crystalline silicates like this compound, the Raman bands are generally sharper than in their amorphous counterparts. researchgate.net The specific frequencies of the SiO₄ vibrational modes can provide information about the degree of polymerization of the silicate network. researchgate.net For instance, different linking patterns of SiO₄ tetrahedra (Qⁿ species, where 'n' is the number of bridging oxygen atoms) have unique Raman signatures in the high-wavenumber region. researchgate.net

The main vibrational modes of the SiO₄ unit are:

Symmetric stretching (ν₁): This mode is typically observed around 850-900 cm⁻¹.

Asymmetric stretching (ν₃): This mode appears at higher frequencies, generally in the 950-1100 cm⁻¹ range. researchgate.net

Symmetric bending (ν₂): This vibration is found at lower frequencies, around 450-500 cm⁻¹. researchgate.net

Asymmetric bending (ν₄): This mode is also in the lower frequency region, typically between 500-600 cm⁻¹.

The following table summarizes the typical Raman signatures for SiO₄ tetrahedra:

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Symmetric Stretch (ν₁) | 850 - 900 |

| Asymmetric Stretch (ν₃) | 950 - 1100 |

| Symmetric Bend (ν₂) | 450 - 500 |

| Asymmetric Bend (ν₄) | 500 - 600 |

Data sourced from multiple silicate studies. researchgate.netminsocam.org

Lattice vibrations, or phonons, involve the collective motion of atoms in the crystal lattice and are also observable in Raman spectra, typically at lower frequencies. spectroscopyonline.com The study of these phonons is essential for understanding the material's thermal and dynamic properties. ethz.ch

The interaction between electrons and lattice vibrations, known as electron-phonon interaction, is a key factor influencing the material's electronic and optical properties. ethz.charxiv.org This interaction can affect the energy levels of the Sm³⁺ ions and the efficiency of luminescence. rsc.orgresearchgate.net In some materials, strong electron-phonon coupling can even lead to phenomena like superconductivity. ethz.charxiv.org The analysis of the temperature dependence of Raman peak positions and widths can provide insights into these interactions. nih.gov

Infrared (IR) Absorption Spectroscopy

Infrared (IR) spectroscopy is a complementary technique to Raman spectroscopy, as it probes vibrational modes that induce a change in the dipole moment of the molecule. instras.com For silica-based materials, the IR spectra are characterized by three main absorption bands related to the Si-O-Si bond vibrations. instras.com

The most prominent features in the IR spectra of silicates are:

An intense band corresponding to the asymmetric stretching mode (ν₃) of the Si-O-Si bridge, typically found around 1050–1120 cm⁻¹. osti.gov

A weaker band around 800 cm⁻¹ attributed to the symmetric stretching mode (ν₁). instras.com

A band around 474 cm⁻¹ related to the bending vibrations of the Si-O bonds. researchgate.net

The following table outlines the typical IR absorption bands for silica-based materials:

| Vibrational Mode | Typical IR Absorption Range (cm⁻¹) |

| Asymmetric Stretch (ν₃) | 1050 - 1120 |

| Symmetric Stretch (ν₁) | ~800 |

| Bending Vibration | ~474 |

Data compiled from studies on silica (B1680970) nanoparticles and films. instras.comresearchgate.net

Electron Paramagnetic Resonance (EPR) Studies of Paramagnetic Centers

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a powerful technique for studying materials with unpaired electrons. wikipedia.org The Sm³⁺ ion in this compound is a paramagnetic species, making EPR a suitable method for investigating its local environment. capes.gov.br

EPR spectroscopy provides information about the electronic structure and site symmetry of the paramagnetic ion. researchgate.net The interaction of the unpaired electrons of Sm³⁺ with the crystal's electric field leads to a characteristic EPR spectrum. capes.gov.br Analysis of the g-factor in the EPR spectrum can reveal details about the symmetry of the site occupied by the Sm³⁺ ion. researchgate.net In environments with low symmetry, such as monoclinic or triclinic, the EPR spectrum can become quite complex. researchgate.net

Furthermore, EPR can be used to identify and characterize defect centers within the crystal lattice, such as oxygen vacancies or interstitial ions, which can influence the material's properties. aip.orgresearchgate.net For instance, in some irradiated silicate phosphors, EPR has been used to identify centers like O⁻ ions and F⁺ centers (singly ionized oxygen vacancies). researchgate.net

Defect Chemistry and Impurity Engineering in Disamarium Oxide Silicate

Intrinsic Point Defects: Vacancies, Interstitials, and Antisite Defects

Vacancies : These are the most common type of point defect and correspond to an empty lattice site where an atom is normally present. science.gov In Sm₂SiO₅, vacancies can form on the samarium (VSm), silicon (VSi), and oxygen (VO) sublattices. The formation of these vacancies is governed by the energy required to remove an atom from its lattice position.

Interstitials : These defects occur when an atom occupies a site in the crystal that is not a regular lattice site. science.gov For instance, a samarium, silicon, or oxygen atom could be located in an interstitial position (Smi, Sii, Oi). The formation of interstitials is generally less favorable for larger ions due to the significant lattice distortion they cause.

Antisite Defects : This type of defect involves two atoms of different types exchanging their lattice positions. In Sm₂SiO₅, a samarium atom might occupy a silicon site (SmSi) or a silicon atom might occupy a samarium site (SiSm). The likelihood of antisite defect formation depends on the similarity in ionic radii and charge states of the interchanging cations.

The concentration of these intrinsic defects is temperature-dependent and can be described by Arrhenius-type relations. frontiersin.org The table below summarizes the potential intrinsic point defects in Disamarium oxide silicate (B1173343) using Kröger-Vink notation.

| Defect Type | Kröger-Vink Notation | Description |

| Vacancies | V"'"Sm | Samarium vacancy with a triple negative effective charge. |

| V""'Si | Silicon vacancy with a quadruple negative effective charge. | |

| V••O | Oxygen vacancy with a double positive effective charge. | |

| Interstitials | Sm•••i | Samarium interstitial with a triple positive effective charge. |

| Si••••i | Silicon interstitial with a quadruple positive effective charge. | |

| O"i | Oxygen interstitial with a double negative effective charge. | |

| Antisite Defects | Sm'Si | Samarium on a silicon site with a single negative effective charge. |

| Si•Sm | Silicon on a samarium site with a single positive effective charge. |

Formation Energies of Defects via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the energetics of defect formation. rsc.orgosti.gov Such calculations can predict which defects are most likely to form by determining their formation energies. arxiv.org While specific computational studies on Disamarium oxide silicate are scarce, the methodology is well-established for other oxides and silicates. mit.eduresearchgate.net

The formation energy of a defect depends on the atomic and electronic structure of the material and the chemical potentials of its constituent elements. rsc.org For example, the formation energy of an oxygen vacancy depends on the oxygen partial pressure in the surrounding environment. First-principles calculations can provide insights into:

The relative stability of different types of point defects (vacancies, interstitials, antisite defects).

The charge states of these defects and their transition levels within the band gap. researchgate.net

The local lattice relaxations around the defect.

For instance, in other complex oxides, the formation energy of cation vacancies is often high, while oxygen vacancies can have lower formation energies, especially under reducing conditions. mit.edu Machine learning techniques are also emerging as a method to accelerate the prediction of defect properties with DFT-level accuracy. osti.govarxiv.org A systematic computational study on Sm₂SiO₅ would be invaluable to quantify these properties and guide experimental efforts in defect engineering.

| Computational Method | Information Gained on Defects | Relevance to this compound |

| Density Functional Theory (DFT) | Formation energies, stable charge states, electronic structure modifications, local atomic relaxations. rsc.orgosti.gov | Foundational for predicting the most prevalent defects and their electronic impact. |

| Molecular Dynamics (MD) | Ion diffusion pathways, defect migration barriers, dynamic stability of the defected structure. researchgate.net | Useful for understanding ionic conductivity mechanisms related to defect motion. |

| Machine Learning (ML) Models | Rapid prediction of defect properties for high-throughput screening. osti.govarxiv.org | Could accelerate the discovery of optimal doping strategies once trained on relevant data. |

Influence of Extrinsic Impurities and Doping on Electronic and Spectroscopic Properties

The intentional introduction of extrinsic impurities, or dopants, is a common strategy to modify the properties of materials. sciopen.com In this compound, doping with other elements can alter its electronic structure, and consequently its optical and electrical properties. nih.govmdpi.com The choice of dopant and its concentration are critical.

For example, substituting Sm³⁺ with a divalent cation (like Ca²⁺ or Sr²⁺) or a tetravalent cation (like Ce⁴⁺ or Zr⁴⁺) would introduce a charge imbalance that needs to be compensated, leading to the creation of other defects. This process, known as aliovalent doping, can be used to control the concentration of specific defects, such as oxygen vacancies, which in turn affects conductivity. aps.org

Spectroscopic techniques are essential for characterizing the effects of doping.

X-ray Photoelectron Spectroscopy (XPS) can identify the chemical states of the elements and confirm the incorporation of dopants.

Raman and Infrared Spectroscopy can probe changes in the local vibrational modes of the silicate network caused by dopants and associated defects. scirp.org

Photoluminescence (PL) Spectroscopy is sensitive to the electronic states introduced by dopants and defects within the band gap.

A study on samarium-doped barium silicate (BaSi₂O₅:Sm³⁺) revealed that Sm³⁺ ions can act as trapping centers for charge carriers, with the resulting thermoluminescence properties being highly dependent on the dopant concentration. tandfonline.com This highlights how rare-earth dopants can create defect centers that influence the electronic and optical behavior of silicate hosts.

Charge Compensation Mechanisms and Defect Equilibria

For example, if Sm³⁺ is substituted by a divalent ion M²⁺ (M"Sm), the resulting negative effective charge can be compensated by:

Formation of Oxygen Vacancies : Two M"Sm defects could be compensated by one positively charged oxygen vacancy (V••O). This is a common mechanism in many oxide materials. mdpi.com

Formation of Electron Holes : The charge imbalance could be compensated electronically by the creation of electron holes (h•) in the valence band.

Conversely, substituting Si⁴⁺ with a pentavalent ion like P⁵⁺ (P•Si) would introduce a positive effective charge, which could be compensated by the formation of cation vacancies (e.g., V"'"Sm) or by a decrease in the concentration of oxygen vacancies.

The dominant charge compensation mechanism depends on the formation energies of the various defects and the external conditions, such as temperature and oxygen partial pressure. researchgate.net A study on Sm³⁺-doped BaSi₂O₅ noted the charge incompatibility when Sm³⁺ replaces Ba²⁺, which could act as an electron trap or require the formation of cation vacancies for compensation. tandfonline.com

| Dopant Substitution Example | Effective Charge | Potential Compensation Mechanism | Resulting Change in Material |

| Divalent Cation (e.g., Ca²⁺) on Sm³⁺ site | Negative (Ca"Sm) | Creation of oxygen vacancies (V••O) | Increase in ionic conductivity |

| Tetravalent Cation (e.g., Ce⁴⁺) on Sm³⁺ site | Positive (Ce•Sm) | Creation of samarium vacancies (V"'"Sm) | Altered electronic structure |

| Trivalent Cation (e.g., Al³⁺) on Si⁴⁺ site | Negative (Al'Si) | Creation of oxygen vacancies (V••O) | Potential increase in ionic conductivity |

Role of Oxygen Vacancies in Electronic Behavior

Oxygen vacancies are one of the most studied defects in oxide materials due to their profound impact on electronic and electrochemical properties. mit.eduaps.org In many metal oxides, oxygen vacancies act as n-type defects, donating electrons to the conduction band and increasing electronic conductivity. aps.orgaps.org The electrons can be localized at the vacancy site or on neighboring cations, forming color centers or polarons that affect the optical absorption and electrical transport. mit.edu

In the context of this compound, oxygen vacancies (V••O) are expected to introduce defect states within the band gap. researchgate.net The energy level of these states determines their electronic activity. If the levels are shallow (close to the conduction band), the donated electrons can be easily excited into the conduction band, leading to n-type semiconducting behavior. The concentration of oxygen vacancies, and thus the electronic behavior, can often be controlled by the oxygen partial pressure during synthesis or annealing. bohrium.com

The presence of oxygen vacancies has been linked to a range of phenomena in other oxides, including:

Enhanced catalytic activity. bohrium.com

Improved ionic conductivity in solid oxide fuel cells and sensors. mit.edu

Changes in photoluminescence and optical absorption. aip.org

Understanding and controlling the population of oxygen vacancies is, therefore, a key aspect of engineering the functional properties of this compound.

High Temperature Behavior and Phase Stability Under Extreme Conditions

Thermal Expansion and Thermomechanical Response

For instance, the average thermal expansion coefficient of SmBaCo₂O₅₊δ, a samarium-based perovskite oxide, has been measured at various temperature ranges, as shown in Table 7.1. This data illustrates the typical magnitude of thermal expansion for complex oxides containing samarium. In general, the CTE of ceramics tends to increase with temperature.

Table 7.1: Average Thermal Expansion Coefficients of SmBaCo₂O₅₊δ at Different Temperature Ranges matec-conferences.org

| Temperature Range (°C) | Average TEC (x 10⁻⁶ K⁻¹) |

| 100-300 | 20.3 |

| 300-500 | 21.8 |

| 500-800 | 22.7 |

| 100-800 | 21.6 |

For comparison, common ceramic materials that might be used in conjunction with disamarium oxide silicate (B1173343) in a composite system have well-characterized CTEs. For example, alumina (B75360) (Al₂O₃) has a linear thermal expansion coefficient of approximately 8.1 x 10⁻⁶ m/(m°C). engineeringtoolbox.com The compatibility of the thermomechanical response between disamarium oxide silicate and adjacent materials is a key factor in the design and reliability of composite systems.

High-Temperature X-ray Diffraction (HT-XRD) for Phase Stability

High-temperature X-ray diffraction (HT-XRD) is a powerful in-situ technique used to investigate the crystallographic structure and phase stability of materials at elevated temperatures. researchgate.net By collecting diffraction patterns as a function of temperature, researchers can identify phase transitions, determine changes in lattice parameters (and thus calculate thermal expansion), and monitor the kinetics of solid-state reactions. researchgate.netokstate.edu

For this compound, HT-XRD studies would be essential to confirm its phase stability across a wide range of temperatures. For example, in a study on the temperature-dependent phase stability of nanocrystalline SiO₂, it was observed that an amorphous phase gradually transforms into crystalline α-crystobalite upon annealing at higher temperatures. nih.gov Similar investigations on Sm₂SiO₅ would reveal any polymorphic transformations or decomposition reactions that might occur at its potential operating temperatures. The shifting of diffraction peaks to lower angles with increasing temperature can be used to quantify the expansion of the lattice parameters. researchgate.net

Phase Diagram Analysis within the Sm₂O₃-SiO₂ System

The high-temperature behavior of this compound is fundamentally governed by the phase equilibria within the samarium oxide (Sm₂O₃) - silicon dioxide (SiO₂) binary system. Phase diagrams are graphical representations of the equilibrium phases of a material system as a function of temperature, pressure, and composition.

The Sm₂O₃-SiO₂ system is a component of more complex ternary and quaternary systems that are relevant to various technological applications. For instance, the CaO-SiO₂-Sm₂O₃ system has been studied in the context of recycling Sm₂O₃. researchgate.net Isothermal sections of this ternary system at 1773 K and 1873 K have been constructed, identifying various liquid and solid phase regions. researchgate.net

Furthermore, the Al₂O₃-SiO₂-Re₂O₃ (where Re = Sm) system has been estimated using thermodynamic modeling. nih.gov These studies indicate the formation of various stable compounds and their melting behaviors. The calculated phase diagram of the Sm₂O₃-Al₂O₃ system shows the existence of compounds like SmAlO₃ and their eutectic temperatures. researchgate.net Understanding the phase relationships in the broader Sm₂O₃-SiO₂ system is crucial for predicting the formation of secondary phases and the onset of melting, which can significantly impact the material's performance at high temperatures.

Microstructural Evolution at Elevated Temperatures

The microstructure of a ceramic material, including grain size, porosity, and the presence of secondary phases, plays a significant role in its mechanical and thermal properties. At elevated temperatures, these microstructural features can evolve through processes such as grain growth, sintering, and phase transformations, leading to changes in the material's performance.

Studies on sintered Sm₂SiO₅ have shown that the microstructure is highly dependent on the sintering temperature. For instance, sintering at lower temperatures may result in a porous microstructure with small grain sizes. osti.gov As the sintering temperature increases, densification occurs, leading to a decrease in porosity and an increase in grain size. osti.govmdpi.com The evolution of the microstructure in sintered silica (B1680970) and zirconia ceramics also demonstrates a decrease in porosity and an increase in grain size with higher sintering temperatures. osti.govmdpi.com The bonding between particles and, in the case of composites, between fibers and the matrix, also strengthens with increasing temperature. researchgate.net This can, however, lead to a decrease in toughness as it may inhibit mechanisms like fiber pull-out. researchgate.net

Chemical Compatibility with Adjacent Materials in Composite Systems

In high-temperature composite systems, the chemical compatibility between this compound and adjacent materials, such as ceramic matrix composites (CMCs), is of paramount importance. mdpi.com CMCs, which often consist of silicon carbide (SiC) or alumina (Al₂O₃) fibers in a corresponding ceramic matrix, are known for their high-temperature stability and corrosion resistance. mdpi.comaprcomposites.com.au

The chemical inertness of CMCs makes them suitable for use in harsh environments. aprcomposites.com.au However, at the very high temperatures expected in advanced applications, chemical reactions can still occur at the interface between different materials. For example, the compatibility of carbon/silicon carbide composite ceramics has been studied with propellants like dinitrogen tetroxide, demonstrating the importance of evaluating chemical interactions in specific operational environments. semanticscholar.org

Response to Radiation Environments (if applicable for high-temperature nuclear applications)

For potential applications in advanced nuclear reactors, the response of this compound to intense neutron and gamma radiation is a critical consideration. Samarium is notable in the nuclear industry for its high neutron absorption cross-section, particularly the isotope Samarium-149. reddit.com This property makes it a significant "neutron poison" that builds up in reactors as a fission byproduct, but it also suggests its potential use in control rods for nuclear reactors. reddit.com

The effects of neutron and gamma irradiation on silicate-based materials have been studied in other contexts. For example, investigations on Portland cement mixed with waste silicate glass showed a deterioration of physical properties after exposure to gamma and neutron irradiation, including an increase in porosity. mdpi.com Neutron irradiation can have a more significant effect on crystalline materials like the aggregates in concrete, causing distortion and volume increase that can lead to cracking. djs.si In silica-based glasses, neutron irradiation can cause phase changes. nih.gov

Given samarium's nuclear properties, this compound could be a candidate for specialized nuclear applications. However, the intense radiation fields in a reactor core can cause damage to materials through mechanisms like atomic displacements and ionization. nih.gov These effects can lead to changes in mechanical properties, dimensional stability, and thermal conductivity. Therefore, a thorough investigation of the radiation tolerance of this compound at high temperatures would be necessary to validate its suitability for such demanding environments.

Advanced Microstructural and Morphological Characterization

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) is a powerful technique that utilizes a beam of electrons transmitted through an ultra-thin specimen to form an image. researchgate.net It provides detailed information on the microstructure, crystallography, and composition of materials at the atomic scale. researchgate.net High-Resolution TEM (HRTEM) is an advanced mode of TEM that allows for the direct imaging of the atomic lattice of a crystalline material. xray.cz

HRTEM allows for the visualization of the crystal lattice of Disamarium oxide silicate (B1173343), revealing the arrangement of samarium, silicon, and oxygen atoms. researchgate.net This technique is essential for identifying crystallographic planes and measuring inter-planar spacings. Analysis of HRTEM images can uncover nanostructural features such as crystal defects, including dislocations, stacking faults, and grain boundaries, which significantly influence the material's mechanical and electronic properties. purdue.edu

For a crystalline material like Disamarium oxide silicate, HRTEM would provide data on the perfection of its crystal structure. The precise measurement of lattice fringes from an HRTEM image, when compared with theoretical values from X-ray diffraction data, can confirm the phase and purity of the synthesized material.

Table 1: Example of HRTEM Lattice Fringe Spacing Data for this compound (Note: This table is illustrative and represents the type of data that would be generated from an HRTEM analysis.)

| Crystallographic Plane (hkl) | Theoretical d-spacing (Å) | Measured d-spacing (Å) |

| (111) | 3.25 | 3.24 |

| (200) | 2.82 | 2.81 |

| (220) | 1.99 | 1.99 |

Selected Area Electron Diffraction (SAED) is a TEM technique that provides crystallographic information about a selected area of the specimen. myscope.training By analyzing the diffraction pattern of spots or rings, one can determine the crystal structure, lattice parameters, and orientation of the material. wikipedia.orgyoutube.com

For a single crystal of this compound, the SAED pattern would consist of a regular array of bright spots. wikipedia.org The geometry and spacing of these spots are directly related to the crystal lattice. myscope.training For polycrystalline samples, the pattern would appear as a series of concentric rings, with each ring corresponding to a specific set of crystallographic planes. youtube.com

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) is used to produce high-resolution images of the surface of a sample. It works by scanning the surface with a focused beam of electrons and detecting the signals from the interaction of the electrons with the sample. researchgate.net When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental composition analysis of the material. researchgate.net

An SEM analysis of this compound would reveal its surface morphology, including particle shape, size distribution, and the degree of agglomeration. This is particularly important for materials synthesized in powder form. The textural properties of the surface, such as porosity and surface roughness, can also be evaluated.

EDS analysis would provide a quantitative elemental composition of the this compound, confirming the presence and relative abundance of Samarium (Sm), Silicon (Si), and Oxygen (O). Elemental mapping with EDS can also show the spatial distribution of these elements across the sample's surface, which is useful for assessing the homogeneity of the compound. researchgate.net

Table 2: Example of EDS Quantitative Analysis for this compound (Note: This table is illustrative and represents the type of data that would be generated from an EDS analysis.)

| Element | Atomic % | Weight % |

| O | 62.5 | 24.8 |

| Si | 12.5 | 6.9 |

| Sm | 25.0 | 68.3 |

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide a three-dimensional profile of a material's surface. biorxiv.org It works by scanning a sharp tip over the surface and measuring the forces between the tip and the sample. afmworkshop.com AFM is not limited to conductive samples and can provide sub-nanometer resolution. researchgate.net

For this compound, AFM would be employed to obtain detailed topographical maps of its surface, revealing features such as steps, terraces, and grain boundaries with high precision. afmworkshop.com Quantitative data on surface roughness at the nanoscale can be extracted from AFM images. Beyond topography, AFM can also be used to probe local mechanical properties like hardness and elasticity, providing a more complete picture of the material's surface characteristics. nih.gov

X-ray Tomography for Three-Dimensional Structure

X-ray tomography, also known as micro-computed tomography (micro-CT), is a non-destructive imaging technique that uses X-rays to create cross-sectional images of an object that can be used to reconstruct a 3D model. duke.edu It allows for the visualization and analysis of the internal structure of a material without the need for physical sectioning. nih.govnih.gov

The application of X-ray tomography to this compound would enable the characterization of its internal three-dimensional microstructure. berstructuralbioportal.org This would be particularly valuable for analyzing the internal porosity, crack distribution, and phase distribution within a bulk sample. desy.de For composite materials containing this compound, X-ray tomography could reveal the spatial arrangement and interconnectivity of the different phases. While widely used in materials science, specific applications of this technique to this compound are not extensively documented in current research literature.

Functional Applications and Materials Integration

Luminescent Materials and Phosphors for Advanced Lighting and Display Technologies

Disamarium oxide silicate (B1173343) (Sm₂SiO₅) is a subject of investigation for its potential applications in advanced lighting and display technologies due to the luminescent properties of the samarium ion (Sm³⁺). Silicate-based phosphors are known for their high chemical stability and quantum efficiency, making them suitable hosts for rare-earth ions.

White Light Emitting Diode (WLED) Applications

Samarium-doped materials are explored for their potential to contribute to the red emission spectrum in white light-emitting diodes (WLEDs). The generation of white light in LEDs is often achieved by combining a blue-emitting InGaN chip with one or more phosphors that convert some of the blue light into other colors, typically yellow and red. The combination of these colors produces white light.

The Sm³⁺ ion is known to exhibit a characteristic reddish-orange emission. In zinc silicate glass ceramics, for instance, samarium doping results in red emission under blue light excitation, corresponding to the ⁴G₅/₂ → ⁶H₁₁/₂ transition at approximately 646.71 nm msesupplies.com. While specific studies on Sm₂SiO₅ for WLEDs are not extensively detailed in the available research, the general principles of samarium-doped phosphors suggest its potential as a red-emitting component. The efficiency and color rendering index (CRI) of WLEDs can be improved by incorporating a red phosphor to compensate for the red deficiency in the spectrum of common blue chip/yellow phosphor systems.

Scintillation Phenomena for Radiation Detection

Scintillators are materials that emit light when exposed to ionizing radiation, a phenomenon that is harnessed in radiation detectors. Rare-earth doped solids, including silicates, are investigated for their scintillating properties for applications in medical imaging, security, and high-energy physics. The process involves the absorption of high-energy radiation and the subsequent emission of photons in the ultraviolet or visible range.

Samarium-doped materials have been considered for these applications. The conversion of the samarium ion's oxidation state from Sm³⁺ to Sm²⁺ upon exposure to X-rays is a known phenomenon in certain host materials like borophosphate glasses. This conversion is detectable through changes in the photoluminescence spectra, which can be utilized for high-dose radiation measurement. While Sm³⁺ has its characteristic emission, Sm²⁺ also produces distinct luminescence, and the ratio between the two can be correlated to the absorbed radiation dose. Research on samarium-doped borophosphates indicates that while polycrystalline forms show a clear Sm³⁺ to Sm²⁺ conversion, it is less evident in glassy forms of the same composition.

High-Temperature Structural Ceramics and Coatings

Disamarium oxide silicate, as a rare-earth silicate, is a candidate material for applications in high-temperature environments, such as in gas turbine engines and thermal protection systems. Rare-earth silicates are valued for their high melting points, chemical stability, and resistance to harsh environments.

Environmental Barrier Coatings (EBCs) in Gas Turbines

Environmental Barrier Coatings (EBCs) are crucial for protecting silicon carbide-based ceramic matrix composite (CMC) components in the hot sections of gas turbine engines from degradation by water vapor and other corrosive species present in the combustion environment. Rare-earth monosilicates, with the general formula RE₂SiO₅ (where RE is a rare-earth element), have been identified as promising materials for the topcoat of EBC systems.

Key properties for EBC materials include a low coefficient of thermal expansion (CTE) to match the substrate and minimize thermal stresses, as well as low thermal conductivity to provide thermal insulation.

Table 1: Comparison of Properties for EBC Candidate Materials

| Material | Coefficient of Thermal Expansion (10⁻⁶/°C) | Thermal Conductivity (W/m·K) |

|---|---|---|

| Silicon Carbide (SiC) | 4.0 - 5.5 | 80 - 120 |

| Ytterbium Disilicate (Yb₂Si₂O₇) | ~4.1 | ~1.8 |

| Ytterbium Monosilicate (Yb₂SiO₅) | ~8.1 | ~1.5 |

| Barium-Strontium-Aluminosilicate (BSAS) | ~5.1 | ~1.7 |

Thermal Protection System Components

Thermal Protection Systems (TPS) are essential for spacecraft and hypersonic vehicles to shield them from the extreme temperatures encountered during atmospheric reentry. These systems often rely on materials with very low thermal conductivity and high-temperature stability.

The properties of rare-earth silicates, such as high melting points and stability at elevated temperatures, make them potential candidates for components within TPS. While specific applications of Sm₂SiO₅ in thermal protection systems are not documented in the provided search results, materials with similar characteristics are considered for use in rigid, reusable surface insulation tiles or as part of composite materials in these systems. The primary function of these materials is to insulate the underlying structure of the vehicle from the intense heat generated by atmospheric friction.

Microwave Dielectric Ceramics for Communication Technologies

This compound (Sm₂SiO₅) has been synthesized and investigated for its potential application as a microwave dielectric ceramic. These materials are critical components in wireless communication systems, including mobile phones and local area networks, where they are used in resonators, filters, and antennas. For these applications, materials are required to have a low dielectric constant (εr) to minimize signal delay, a high-quality factor (Q × f) for good frequency selectivity, and a near-zero temperature coefficient of resonant frequency (τf) for stable operation over a range of temperatures.

Research has shown that Sm₂SiO₅ ceramics, when synthesized via a solid-state reaction method, exhibit promising microwave dielectric properties. The properties are highly dependent on the sintering temperature, which influences the material's density, microstructure, and the formation of any secondary phases.

A study on Sm₂SiO₅ ceramics revealed that a pure monoclinic phase of Sm₂SiO₅ can be obtained at a sintering temperature of 1350°C. As the sintering temperature increases, the relative density of the ceramic improves, which in turn affects the dielectric properties. The optimal combination of properties was achieved for Sm₂SiO₅ ceramics sintered at 1500°C, which exhibited a dielectric constant (εr) of 8.44, a quality factor (Q × f) of 64,000 GHz, and a temperature coefficient of resonant frequency (τf) of -37 ppm/°C osti.govresearchgate.net. The wide sintering temperature range and the relatively small negative τf value make Sm₂SiO₅ a promising candidate for millimeter-wave device applications.

Table 2: Microwave Dielectric Properties of Sm₂SiO₅ Ceramics at Different Sintering Temperatures

| Sintering Temperature (°C) | Relative Density (%) | Dielectric Constant (εr) | Quality Factor (Q × f) (GHz) | Temperature Coefficient of Resonant Frequency (τf) (ppm/°C) |

|---|---|---|---|---|

| 1300 | 61 | 4.2 | 37,000 | - |

| 1350 | - | ~5.5 | ~45,000 | - |

| 1400 | - | ~6.8 | ~55,000 | - |

| 1450 | - | ~7.8 | 62,000 | - |

| 1500 | ~96 | 8.44 | 64,000 | -37 |

| 1550 | 98 | ~9.0 | ~63,000 | - |

| 1600 | - | 9.44 | ~60,000 | - |

Data sourced from research on the synthesis and microwave dielectric properties of Sm₂SiO₅ ceramics. osti.govresearchgate.net

Resonators and Filters in High-Frequency Devices

This compound is a promising candidate for applications in millimeter-wave devices due to its favorable microwave dielectric properties. researchgate.net Materials used in these applications, such as in dielectric resonators and filters, are required to have a low dielectric constant (εr) to minimize cross-coupling with conductors, a high-quality factor (Q × f) for signal integrity, and a near-zero temperature coefficient of resonant frequency (τf) for stability. researchgate.netwikipedia.org

Research into the synthesis of Sm2SiO5 ceramics has shown that a pure monoclinic phase can be obtained by reacting samarium oxide (Sm2O3) and silicon dioxide (SiO2) at 1350°C. researchgate.net The microwave dielectric properties of Sm2SiO5 ceramics sintered at 1500°C have been measured, revealing a dielectric constant (εr) of 8.44, a quality factor (Q × f) of 64,000 GHz, and a temperature coefficient of resonant frequency (τf) of -37 ppm/°C. researchgate.net These properties, particularly the high-quality factor and relatively low dielectric constant, make it a suitable material for resonators and filters in high-frequency applications. researchgate.net

| Sintering Temperature (°C) | Dielectric Constant (εr) | Quality Factor (Q × f) (GHz) | Temperature Coefficient of Resonant Frequency (τf) (ppm/°C) |

|---|---|---|---|

| 1300 | - | 37,000 | - |

| 1450 | - | 62,000 | - |

| 1500 | 8.44 | 64,000 | -37 |

| 1600 | 9.44 | - | - |

Tunable Dielectric Components

While specific research on the tunability of this compound is limited, the broader class of rare-earth silicates is being explored for tunable dielectric applications. alfa-chemistry.com Electrically tunable dielectric materials are crucial for devices like phase shifters and tunable oscillators. researchgate.net The tunability of a material's dielectric constant is often achieved by applying an external electric field. While ferroelectric materials are commonly studied for these applications, there is growing interest in non-ferroelectric compounds like certain microwave dielectrics. researchgate.net The doping of materials with rare-earth elements like samarium can modify the dielectric properties, which is a key aspect of developing tunable components. researchgate.net Further investigation is required to determine the extent to which the dielectric properties of Sm2SiO5 can be tuned and its suitability for such components.

Catalysis and Photocatalysis in Environmental and Chemical Processes

Specific research on the catalytic and photocatalytic properties of this compound is not extensively documented. However, the individual components and related samarium compounds exhibit catalytic activity, suggesting potential applications for Sm2SiO5.

There is a lack of specific studies on the photocatalytic degradation of pollutants using this compound. However, the field of photocatalysis often utilizes semiconductor materials to degrade organic pollutants in water and air. bohrium.com Silver silicate (AgSiOx) has been identified as a visible-light-driven photocatalyst, and its efficiency can be enhanced by coupling it with other compounds like silver oxide (Ag2O) to inhibit charge recombination. researchgate.net The photocatalytic activity of such composites has been demonstrated in the degradation of pollutants like rhodamine B and bisphenol A. researchgate.net Given that Sm2SiO5 is a silicate, its potential as a photocatalyst or as a component in a photocatalytic composite warrants further investigation.

Nuclear Waste Immobilization Matrices

While there is no specific research detailing the use of this compound as a primary matrix for nuclear waste immobilization, ceramic materials, including silicates, are extensively studied for this purpose. nih.govnih.gov The goal of nuclear waste immobilization is to incorporate radioactive elements into a durable solid waste form that can prevent their release into the environment over long periods. frontiersin.orgfrontiersin.org

Ceramics are considered for the immobilization of high-level radioactive waste due to their high durability and radiation stability. nih.govfrontiersin.org Various crystalline ceramics, including simple and complex oxides and silicates, are investigated as potential host phases for different radionuclides. nih.gov Rare-earth elements are often present in nuclear waste, and materials that can accommodate them in their crystal structure are of particular interest. nih.gov The suitability of a ceramic matrix for nuclear waste immobilization is assessed based on factors such as its chemical durability, leaching resistance, and radiation tolerance. frontiersin.org Although specific data for Sm2SiO5 is not available, the general properties of rare-earth silicates suggest they could be a subject of future research in this area. alfa-chemistry.com

Future Research Directions and Unresolved Challenges in Disamarium Oxide Silicate

The continued exploration of disamarium oxide silicate (B1173343) (Sm₂SiO₅) presents a frontier in materials science, with numerous avenues for future research that promise to unlock its full potential. The following sections outline the key areas where further investigation is critically needed, from novel synthesis techniques to the integration of advanced computational methods and the development of multifunctional materials.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for synthesizing disamarium oxide silicate with high purity?

- Methodological Answer : Synthesis requires precise control of stoichiometric ratios (Sm:O:Si), high-temperature solid-state reactions (1,300–1,600°C), and inert atmospheres to prevent oxidation or contamination. Purity is validated via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS). For reproducibility, document furnace cooling rates and precursor homogeneity .

- Example Table :

| Parameter | Optimal Range | Analytical Validation Method |

|---|---|---|

| Temperature | 1,400–1,550°C | Thermogravimetric Analysis (TGA) |

| Atmosphere | Argon/Nitrogen | Gas chromatography (GC) |

| Stoichiometry | Sm₂O₃:SiO₂ = 1:1 | XRD phase identification |

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Use solid-state nuclear magnetic resonance (NMR) to probe local environments of Si and Sm, complemented by Raman spectroscopy to identify silicate network polymerization. Pair these with X-ray photoelectron spectroscopy (XPS) to confirm oxidation states. Cross-validate results with computational models (e.g., density functional theory) .

Q. How do viscosity and surface tension influence the stability of this compound melts?

- Methodological Answer : Stability is governed by melt viscosity (measured via rotational viscometry) and surface tension (determined using the pendant drop method). Higher viscosity reduces bubble coalescence, while surface tension dictates pore formation. Compare results with theoretical models for silicate melts .

Advanced Research Questions

Q. How can contradictory diffusion coefficient data in this compound melts be resolved?

- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., temperature gradients, impurity levels). Address this by:

Replicating experiments under controlled atmospheres (e.g., oxygen fugacity buffers).

Using isotopic tracers (e.g., ¹⁸O) to track self-diffusion.

Applying molecular dynamics simulations to isolate confounding factors .

Q. What advanced electrochemical methods elucidate the electronic properties of this compound interfaces?